2-(Benzylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
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Description
2-(Benzylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the class of benzylthioethanone compounds, which are known for their diverse biological activities.
Scientific Research Applications
Antiviral Research
Compounds structurally related to "2-(Benzylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone" have been explored for their antiviral activities, specifically targeting HIV. For instance, derivatives synthesized from similar piperazine compounds were evaluated for their anti-HIV-1 and anti-HIV-2 activities, showing potential as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
Analgesic and Anti-inflammatory Activities
Research into compounds with a piperazine moiety has demonstrated significant analgesic and anti-inflammatory activities. A study on derivatives of 1-(3-methyl-2-benzoxazolinone-6-yl)-2-(4-substituted piperazine-1-yl)ethanone and ethanol showed higher analgesic activity than aspirin and notable anti-inflammatory effects without inducing gastric ulceration (Palaska et al., 1993).
Electrochemical Synthesis Applications
In the field of electrochemical synthesis, related compounds have been synthesized through electrochemical oxidation processes. These studies offer insights into the mechanisms of electrochemical reactions and the potential for developing novel compounds with therapeutic applications (Amani & Nematollahi, 2012).
Antimicrobial Activities
Novel piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potent effects against a range of pathogenic bacteria and fungi, indicating their potential as antimicrobial agents (Zaidi et al., 2021).
properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c26-21(16-27-15-17-6-2-1-3-7-17)25-12-10-24(11-13-25)20-14-18-8-4-5-9-19(18)22-23-20/h1-3,6-7,14H,4-5,8-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXCIZTXCQTCDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone |
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